![molecular formula C8H16O4S B15167419 Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1) CAS No. 480430-22-6](/img/structure/B15167419.png)
Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol typically involves the reaction of methanesulfonic acid with bicyclo[2.2.1]heptan-2-ol under controlled conditions. One common method is to dissolve bicyclo[2.2.1]heptan-2-ol in a suitable solvent, such as dichloromethane (DCM), and then add methanesulfonic acid dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.2.1]heptan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanesulfonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methanesulfonic acid moiety under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The methanesulfonic acid moiety can act as a proton donor, facilitating various chemical transformations. The bicyclo[2.2.1]heptan-2-ol component provides a rigid framework that can enhance the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic structure but differ in functional groups.
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic compound with different functional groups.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar in structure but with different substituents .
Uniqueness
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol is unique due to the combination of a strong acid and a bicyclic alcohol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
480430-22-6 |
|---|---|
Molekularformel |
C8H16O4S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
bicyclo[2.2.1]heptan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c8-7-4-5-1-2-6(7)3-5;1-5(2,3)4/h5-8H,1-4H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
RPHQGBQSDRODHO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CC2CC1CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

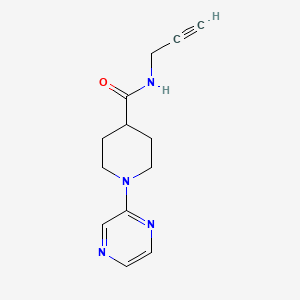
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
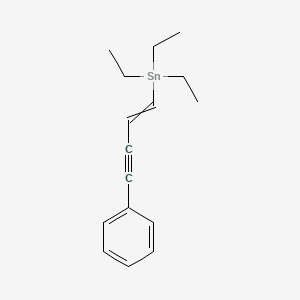
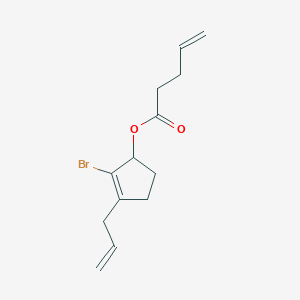
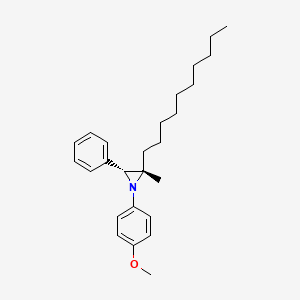
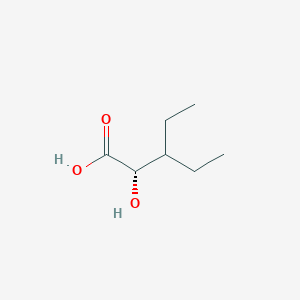
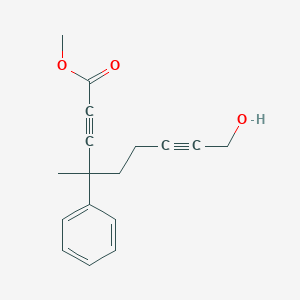
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
